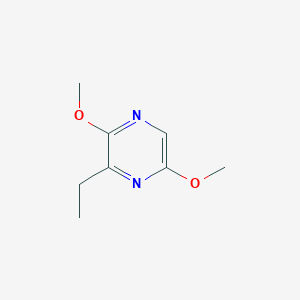

3-Ethyl-2,5-dimethoxypyrazine

Description

Properties

CAS No. |

824969-40-6 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-ethyl-2,5-dimethoxypyrazine |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3 |

InChI Key |

SPUSEZHDKOBBFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CN=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Oxidation of L-Threonine : TDH catalyzes the oxidation of L-Thr to 2-amino-3-ketobutyrate (AKB), with NAD+ acting as a cofactor.

- Decarboxylation of AKB : AKB undergoes spontaneous decarboxylation to form aminoacetone, a critical intermediate.

- Aldol Condensation : Aminoacetone reacts with acetaldehyde (generated via KBL’s threonine aldolase activity under low CoA conditions) to form 3-ethyl-2,5-dimethylpyrazine.

- Methoxylation : Post-condensation, methyl groups are replaced with methoxy groups via nucleophilic substitution, though specific enzymatic or chemical steps for this modification require further elucidation.

Optimization

- Temperature : Moderate temperatures (25–37°C) stabilize intermediates and enhance yield.

- pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) optimize enzyme activity.

- Substrate Concentration : Excess L-Thr (≥20 mM) and controlled acetaldehyde levels prevent side reactions.

- Yield : Up to 20.2% yield is achievable under optimized conditions.

Transition Metal-Catalyzed Synthesis

Gold-based catalysts enable a one-step synthesis of pyrazine derivatives from aldehydes and propargyl amines. This method, detailed in patent CN102675229A, employs a catalyst with the formula AuLX (L = ligand, X = anion).

Reaction Conditions

Mechanism

Performance

- Yield : 65–85% for methoxy-substituted derivatives.

- Selectivity : High regioselectivity for the 2,5-dimethoxy configuration.

Acid-Mediated Condensation Reactions

Acid-catalyzed condensation of 2,5-dimethylpyrazine with propionaldehyde offers a scalable route to ethyl-substituted pyrazines. Patents CN105237486B and CN103691443A describe variants of this method using FeSO₄ or sulfuric acid.

Procedure

Yield and Purity

- Intermediate Yield : 70–90% for 3-ethyl-2,5-dimethylpyrazine.

- Final Product : 60–75% after methoxylation.

Optimization Strategies and Yield Enhancement

Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst/Enzyme | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Chemoenzymatic | TDH/KBL | 25–37 | 20.2 | High |

| Gold-Catalyzed | Au(PPh₃)Cl | 60 | 85 | High |

| Acid-Mediated | FeSO₄/H₂SO₄ | 50–60 | 75 | Moderate |

Key Optimization Factors

- Catalyst Loading : Reducing Au catalyst to 0.1 mmol improved cost-efficiency without compromising yield.

- Intermediate Stability : AKB and aminoacetone require stabilization at pH 8.0–8.5 to prevent degradation.

- Solvent Choice : Acetonitrile enhances gold-catalyzed reactions, while water is optimal for enzymatic pathways.

Comparative Analysis of Synthetic Routes

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,5-dimethoxypyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated pyrazines.

Scientific Research Applications

3-Ethyl-2,5-dimethoxypyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a semiochemical, influencing the behavior of insects and other organisms.

Industry: Used as a flavoring agent in the food industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. It acts as a chemical transmitter in living organisms, influencing various biological processes. For example, it can act as a pheromone in insects, affecting their behavior and communication . The exact molecular targets and pathways can vary depending on the specific application and organism involved.

Comparison with Similar Compounds

Formation and Occurrence

This compound is primarily formed via the Maillard reaction and Strecker degradation during thermal processing (e.g., roasting or fermentation). In coffee oil, it achieves exceptionally high odor activity values (OAVs) (e.g., 158,738), indicating its dominance in aroma profiles . It is also produced by microbial activity, such as in Staphylococcus aureus cultures , and is a marker compound in fermented soybean products .

Comparison with Structurally Similar Pyrazines

Pyrazines differ in aroma potency and sensory attributes based on substituent type (methyl, ethyl, methoxy) and position. Below is a detailed comparison (Table 1):

Table 1: Key Pyrazines and Their Aromatic Properties

*OAV: Odor Activity Value (ratio of concentration to odor threshold).

Key Findings:

Aroma Potency :

- 3-Ethyl-2,5-dimethylpyrazine has a significantly higher OAV than 2,5-dimethylpyrazine in coffee oil (158,738 vs. 1,932), indicating its superior aroma impact .

- Ethyl groups lower odor thresholds compared to methyl or methoxy groups, enhancing sensory potency .

Sensory Profiles: 3-Ethyl-2,5-dimethylpyrazine contributes to complex aromas: burnt and chocolate-like in dark-roasted coffee and sweet, peanut in roasted peanuts . 2,5-Dimethylpyrazine is associated with simpler roasted notes but lacks the depth of ethyl-substituted analogues .

Formation Pathways: Dipeptides (e.g., Lys-Arg) in Maillard reactions favor the formation of trimethylpyrazines, while free amino acids promote 3-ethyl-2,5-dimethylpyrazine . Microbial pathways (e.g., S. aureus) uniquely produce 3-ethyl-2,5-dimethylpyrazine, distinguishing it from plant-derived pyrazines .

Applications: Coffee: Dominates in dark roasts, contributing to burnt notes but may become unpleasant at excessive concentrations . Sesame Oil: A key odorant with 2-ethyl-5-methylpyrazine and 2,6-diethylpyrazine, enhancing roasted nuances . Fermented Foods: Critical in Tuber melanosporum (truffle) and natto, imparting earthy complexity .

Contradictions and Context-Dependent Variability

- Shrimp Aroma: Studies conflict on whether 3-ethyl-2,5-dimethylpyrazine or nonanal is the dominant odorant, likely due to differences in extraction methods or shrimp species .

- Roasting Levels: In coffee, this compound is linked to both desirable (chocolate) and undesirable (burnt) notes, depending on concentration and roast degree .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-ethyl-2,5-dimethoxypyrazine, and how do they influence experimental design?

- Answer : The compound is a white crystalline solid with a melting point of 70–72°C, soluble in organic solvents (ethanol, ether) but insoluble in water. Its stability under ambient conditions allows for standard handling in inert environments, but light sensitivity necessitates storage in dark, dry conditions . For solubility-dependent reactions (e.g., catalysis), ethanol is a preferred solvent. Thermal stability up to 72°C permits reactions below this threshold without decomposition .

Q. How is this compound synthesized, and what are critical parameters for yield optimization?

- Answer : A common method involves reacting 2,5-dimethylpyrazine with acetaldehyde in a solvent (e.g., dichloromethane) at room temperature. Key parameters include:

- Stoichiometry : Excess acetaldehyde (1.5:1 molar ratio) to drive alkylation.

- Catalyst : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction rates.

- Purification : Crystallization from ethanol yields >85% purity. Contaminants like unreacted 2,5-dimethylpyrazine can be removed via vacuum distillation .

Q. What analytical techniques are suitable for identifying and quantifying this compound in complex matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-Wax) is optimal for separating pyrazines. For quantification, use internal standards (e.g., 2,3,5-trimethylpyrazine) and electron ionization (EI) at 70 eV. Odor-active compounds can be validated via GC-olfactometry (GC-O) to correlate sensory attributes with chromatographic peaks .

Advanced Research Questions

Q. How do structural isomers of this compound (e.g., 3-ethyl-2,6-dimethylpyrazine) affect biological activity, and what methods distinguish them?

- Answer : Isomers exhibit distinct bioactivity due to steric and electronic differences. For example, 3-ethyl-2,5-dimethylpyrazine acts as an ant trail pheromone, while 3-ethyl-2,6-dimethylpyrazine lacks this function. Differentiation requires:

- Chromatography : GC×GC-TOFMS with a non-polar/polar column set (e.g., DB-5/DB-Wax) resolves positional isomers.

- Spectroscopy : High-resolution NMR (¹³C DEPT) identifies substitution patterns via chemical shifts (e.g., C-2 methyl at δ 20–22 ppm) .

Q. What mechanistic pathways explain the role of this compound in Maillard reaction-derived aroma formation?

- Answer : During thermal processing, the compound forms via Strecker degradation of amino acids (e.g., leucine) and reducing sugars. Key steps include:

Amadori rearrangement : Forms pyrazine precursors (α-dicarbonyls).

Condensation : Ethyl and methyl groups are introduced via alkylation with acetaldehyde or formaldehyde.

- Validation : Isotopic labeling (¹³C-glucose) tracks carbon incorporation into the pyrazine backbone .

Q. How can synthetic routes to this compound be optimized for scalability and reduced byproduct formation?

- Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time.

- Microwave Assistance : Accelerates reaction kinetics (e.g., 30-minute synthesis at 100°C vs. 6 hours conventionally).

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess aldehydes .

Q. What is the ecological significance of this compound in ant communication, and how can its bioactivity be replicated in synthetic systems?

- Answer : The compound serves as a trail pheromone in Myrmica rubra, eliciting cooperative foraging. Bioassays using synthetic analogs show:

- Threshold Concentration : 10 ng/cm² induces trail-following behavior.

- Synergy : Co-administration with 2,5-dimethylpyrazine enhances activity 3-fold.

- Applications : Microencapsulation in biodegradable polymers enables controlled release for pest management .

Methodological Considerations

- Contradictions in Data : and list conflicting CAS numbers (13925-07-0 vs. 55031-15-7), likely due to isomer ambiguity. Always verify identity via HRMS or NMR.

- Natural vs. Synthetic Sources : While the compound is isolated from roasted foods (coffee, peas), synthetic routes avoid batch variability seen in natural extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.